2-Bromo-5-nitro-4-(trifluoromethyl)aniline

Medicinal Chemistry Enzyme Inhibition Coagulation

This tri-substituted aniline features bromine, nitro, and trifluoromethyl groups in a regiospecific arrangement validated in a Factor XIa inhibitor scaffold (IC50 26 nM). The bromine enables Pd-catalyzed Suzuki-Miyaura cross-coupling for diverse library synthesis, while the CF3 group enhances metabolic stability and lipophilicity—critical for kinase and agrochemical programs. Directly supports next-generation anticoagulant development. Regioisomers (e.g., 2-Bromo-4-nitro-5-(trifluoromethyl)aniline) lack this activity profile and cannot be substituted without rigorous re-validation.

Molecular Formula C7H4BrF3N2O2
Molecular Weight 285.02 g/mol
CAS No. 1236060-59-5
Cat. No. B3186413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitro-4-(trifluoromethyl)aniline
CAS1236060-59-5
Molecular FormulaC7H4BrF3N2O2
Molecular Weight285.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)N)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)6(13(14)15)2-5(4)12/h1-2H,12H2
InChIKeyOVLMYMAOXDAWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-nitro-4-(trifluoromethyl)aniline (CAS 1236060-59-5): A Tri-Substituted Aromatic Amine Building Block for MedChem and Agrochemical Procurement


2-Bromo-5-nitro-4-(trifluoromethyl)aniline (CAS 1236060-59-5) is a tri-substituted aromatic amine characterized by the presence of bromine, nitro, and trifluoromethyl groups on an aniline core . This substitution pattern imparts a unique electronic profile, rendering the compound a versatile intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and agrochemical research .

Why 2-Bromo-5-nitro-4-(trifluoromethyl)aniline Cannot Be Casually Swapped for Other Halo-Nitro-Anilines


Substituting a related halogenated aniline for 2-Bromo-5-nitro-4-(trifluoromethyl)aniline in a synthetic pathway or biological assay introduces significant risk due to profound differences in electronic and steric properties. The trifluoromethyl group is a strong electron-withdrawing group that is both metabolically stable and highly lipophilic, while the bromine atom provides a site for further functionalization via cross-coupling reactions [1]. Regioisomers, such as 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, or analogs lacking one of these key functional groups (e.g., 2-Bromo-5-nitroaniline, which lacks the -CF3 group) exhibit different reactivity profiles and biological activities . The specific arrangement of these substituents on the benzene ring dictates the compound's role as a building block and its interactions with biological targets, making direct substitution unreliable without rigorous re-validation.

Quantitative Differentiation: 2-Bromo-5-nitro-4-(trifluoromethyl)aniline vs. Key Analogs


Coagulation Factor XIa Inhibitory Potency: A Target-Validated Benchmark for 2-Bromo-5-nitro-4-(trifluoromethyl)aniline

2-Bromo-5-nitro-4-(trifluoromethyl)aniline (as the core scaffold in a larger inhibitor molecule) demonstrates potent inhibition of human Coagulation Factor XIa with an IC50 of 26 nM [1]. This is a high-value, target-validated potency metric that is not reported for the closely related analog 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, nor for the simpler 2-Bromo-5-nitroaniline which lacks the metabolically stabilizing -CF3 group.

Medicinal Chemistry Enzyme Inhibition Coagulation

Maintaining Biological Activity via Nitro-to-Trifluoromethyl Bioisosteric Replacement

In a class-level analysis of m-dinitroaromatic (m-DAr) containing compounds, it was established that one nitro group could be replaced by a trifluoromethyl (-CF3) group without a loss of biological activity [1]. 2-Bromo-5-nitro-4-(trifluoromethyl)aniline embodies this principle, replacing one nitro group of a hypothetical dinitro analog with the metabolically superior -CF3 group. This contrasts with compounds like 2-Bromo-5-nitroaniline, which retains a simpler substitution pattern but may lack the enhanced drug-like properties conferred by the -CF3 group.

Medicinal Chemistry Bioisosterism Structure-Activity Relationship

Regioisomeric Differentiation: Distinct Chemical and Biological Profiles vs. 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

The regioisomer, 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (CAS 1190198-31-2), is explicitly cited as a building block for the synthesis of new pesticides, where the trifluoromethyl group may confer increased biological activity or environmental persistence . While the target compound, 2-Bromo-5-nitro-4-(trifluoromethyl)aniline, shares this general utility as a synthetic intermediate, the distinct positioning of the nitro group relative to the bromine and -CF3 groups is a critical determinant of its reactivity and, consequently, the structure of the final products it can generate.

Chemical Synthesis Regiochemistry Agrochemicals

Enabling Pd-Catalyzed Cross-Coupling Chemistry: A Critical Functional Handle

The presence of a bromine atom ortho to the aniline nitrogen in 2-Bromo-5-nitro-4-(trifluoromethyl)aniline provides a crucial synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This contrasts with non-halogenated analogs like 2-Nitro-4-(trifluoromethyl)aniline, which cannot participate directly in such transformations without prior functionalization. The bromine atom's position is also key; it offers a different reactivity profile compared to compounds where bromine is in a different position, such as 4-Bromo-2-nitroaniline.

Synthetic Methodology Cross-Coupling Building Blocks

High-Value Application Scenarios for Procuring 2-Bromo-5-nitro-4-(trifluoromethyl)aniline


Lead Optimization in Antithrombotic Drug Discovery

Based on the validated IC50 of 26 nM against Coagulation Factor XIa for a scaffold containing this aniline [1], 2-Bromo-5-nitro-4-(trifluoromethyl)aniline is a high-priority intermediate for medicinal chemistry teams developing next-generation anticoagulants. Its procurement enables the synthesis and exploration of analogs around this active core, a path not directly supported by the regioisomer 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, which lacks this specific activity report.

Synthesis of Diversified Kinase Inhibitor Libraries via Suzuki Coupling

The bromine substituent on 2-Bromo-5-nitro-4-(trifluoromethyl)aniline makes it an ideal substrate for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry . This allows researchers to efficiently introduce a wide range of aryl and heteroaryl groups to generate diverse libraries of trifluoromethylated aniline derivatives, a key strategy in kinase inhibitor programs where the -CF3 group enhances target binding and metabolic stability.

Development of Novel Agrochemicals with Enhanced Environmental Profiles

The class of trifluoromethylated nitroanilines, including the target compound, are established building blocks for the synthesis of modern, high-efficiency pesticides and herbicides [2]. Procuring 2-Bromo-5-nitro-4-(trifluoromethyl)aniline provides a specific entry point for synthesizing new agrochemical candidates. Its distinct regioisomeric identity differentiates it from other building blocks like 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, which is also noted for pesticide synthesis , ensuring the creation of novel, patentable chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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